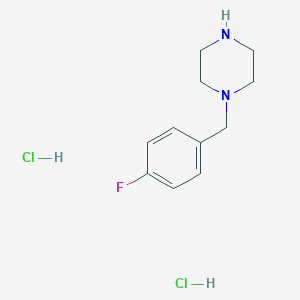
N-ethyl-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-3-methylbutanamide is an organic compound with the molecular formula C7H15NO. It is a derivative of isovaleric acid and is classified as an amide. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-ethyl-3-methylbutanamide can be synthesized through the reaction of isovaleric acid with ethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions generally include:
- Temperature: 0-5°C initially, then gradually increased to room temperature.
- Solvent: Anhydrous dichloromethane or toluene.
- Reaction time: 12-24 hours.
Industrial Production Methods
In industrial settings, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction as in the laboratory synthesis but is scaled up and optimized for large-scale production. The use of automated systems and precise control of reaction parameters ensures high efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-3-methylbutanamide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form N-ethyl-isovaleric acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield N-ethyl-isovaleramine using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a catalyst like palladium on carbon.
Major Products Formed
Oxidation: N-ethyl-isovaleric acid.
Reduction: N-ethyl-isovaleramine.
Substitution: Depending on the nucleophile, products can include this compound derivatives with different functional groups.
Applications De Recherche Scientifique
N-ethyl-3-methylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying amide bond formation and hydrolysis.
Medicine: this compound has been investigated for its potential anticonvulsant and anxiolytic properties.
Industry: It is used in the formulation of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.
Mécanisme D'action
N-ethyl-3-methylbutanamide exerts its effects primarily through modulation of the GABA-A receptor. It enhances the inhibitory effects of GABA (gamma-aminobutyric acid) by binding to the receptor and increasing its affinity for GABA. This results in increased chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability . The compound’s anxiolytic and anticonvulsant effects are attributed to this mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isovaleramide: Similar in structure but lacks the ethyl group. It also acts as a GABA-A receptor modulator.
N-methyl-isovaleramide: Contains a methyl group instead of an ethyl group. It has similar pharmacological properties but may differ in potency and efficacy.
Valeramide: A simpler amide derived from valeric acid. It has similar but less potent effects on the GABA-A receptor.
Uniqueness
N-ethyl-3-methylbutanamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the ethyl group enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier and exert central nervous system effects more effectively than its analogs.
Propriétés
Numéro CAS |
100868-92-6 |
|---|---|
Formule moléculaire |
C7H15NO |
Poids moléculaire |
129.2 g/mol |
Nom IUPAC |
N-ethyl-3-methylbutanamide |
InChI |
InChI=1S/C7H15NO/c1-4-8-7(9)5-6(2)3/h6H,4-5H2,1-3H3,(H,8,9) |
Clé InChI |
BOQSOBHPGBKUJL-UHFFFAOYSA-N |
SMILES |
CCNC(=O)CC(C)C |
SMILES canonique |
CCNC(=O)CC(C)C |
Synonymes |
ButanaMide, N-ethyl-3-Methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 3-[(chlorosulfonyl)methyl]benzoate](/img/structure/B171250.png)
![Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B171253.png)


![barium(2+);4-[(2-carboxyphenyl)diazenyl]-3-oxidonaphthalene-2,7-disulfonate](/img/structure/B171261.png)


![3-Methylfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B171267.png)



